molecular formula C14H18BF3O3 B2965769 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester CAS No. 1688686-12-5

2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester

Cat. No. B2965769
M. Wt: 302.1
InChI Key: YYYBQKWUMWLBNY-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is a chemical compound with the CAS Number: 1688686-12-5 . It has a molecular weight of 302.1 g/mol and its IUPAC name is 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is C14H18BF3O3 . The InChI Code is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

“2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Hyperbranched Polythiophene

Hyperbranched polythiophene with nearly 100% degree of branching was prepared via catalyst-transfer Suzuki–Miyaura coupling reaction. The process involved an AB2 monomer containing the phenyl boronic acid pinacol ester and dibromothiophene units, leading to nearly defect-free hyperbranched polythiophene, characterized by NMR spectroscopies (Segawa, Higashihara, & Ueda, 2013).

Phosphorescence from Arylboronic Esters

Arylboronic esters, including phenylboronic acid pinacol ester, displayed phosphorescence in the solid state at room temperature without requiring heavy atoms or carbonyl groups. This finding suggests a new aspect of arylboronic esters, potentially updating the general notion of phosphorescent organic molecules (Shoji et al., 2017).

Light Emission from Perfluorocyclobutyl Copolymers

Perfluorocyclobutyl (PFCB) copolymers incorporating 4-trifluorovinyloxyphenylboronic acid pinacol ester were synthesized for tailored light emission. These copolymers demonstrated high molecular weights, superb thermal stability, and excellent processability, alongside tailored emission across the visible spectrum without affecting lumiphore emission wavelength or quantum yields (Neilson, Budy, Ballato, & Smith, 2007).

H2O2-Cleavable Poly(ester-amide)s

Two types of H2O2-cleavable poly(ester-amide)s were synthesized via Passerini multicomponent polymerization, incorporating 4-formylbenzeneboronic acid pinacol ester. These polymers demonstrated H2O2-triggered degradation, with potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

Synthesis of Arylboronates

The palladium(0)-catalyzed cross-coupling reaction of tetra(alkoxo)diborons with aryl triflates produced arylboronates, demonstrating versatility with various functional groups. This method highlights the utility of phenylboronic acid pinacol ester derivatives in the synthesis of arylboron compounds (Ishiyama, Itoh, Kitano, & Miyaura, 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYBQKWUMWLBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester

CAS RN

1688686-12-5
Record name 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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